3-(3,4-Difluorophenyl)propan-1-ol
Description
3-(3,4-Difluorophenyl)propan-1-ol is a fluorinated aromatic alcohol characterized by a three-carbon chain terminating in a hydroxyl group, attached to a 3,4-difluorophenyl ring. Its molecular formula is C₉H₁₀F₂O, with a molecular weight of 172.18 g/mol. The compound’s fluorine substituents confer unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions. It is primarily investigated in pharmaceutical contexts, such as in the synthesis of melanin-concentrating hormone receptor 1 (MCHR1) antagonists like SNAP-7941 derivatives .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGWMWLTWJAIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611144 | |
| Record name | 3-(3,4-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301185-99-9 | |
| Record name | 3-(3,4-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)propan-1-ol typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,4-difluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, 3,4-difluorobenzaldehyde is hydrogenated in the presence of a catalyst like palladium on carbon (Pd/C) under controlled pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 3-(3,4-Difluorophenyl)propanoic acid
Reduction: 3-(3,4-Difluorophenyl)propan-1-amine
Substitution: 3-(3,4-Difluorophenyl)propyl chloride
Scientific Research Applications
3-(3,4-Difluorophenyl)propan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
a. 3-(3,4-Dimethoxyphenyl)propan-1-ol
- Structure : Substitutes fluorine with methoxy (-OCH₃) groups at the 3,4-positions.
- Key Differences :
- Methoxy groups are electron-donating, increasing electron density on the aromatic ring, which may enhance π-π stacking interactions but reduce metabolic stability compared to fluorine.
- Higher molecular weight (196.24 g/mol ) and increased polarity due to methoxy groups, improving water solubility.
b. 2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Structure: Features a 3-methylphenyl (tolyl) group and two methyl branches on the propanol chain.
- Tolyl substituents lack electronegative effects, altering receptor-binding profiles.
c. 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
- Structure: Replaces fluorine with chlorine and introduces an amino (-NH₂) group on the propanol chain.
- Key Differences: Chlorine’s larger size and lower electronegativity reduce steric hindrance compared to fluorine but increase lipophilicity. The amino group introduces basicity, enabling salt formation and altering pharmacokinetics (e.g., bioavailability).
d. (+)-2-Amino-3-(3,4-difluorophenyl)propan-1-ol
- Structure: Adds an amino group at the C2 position of the propanol chain, with a chiral center.
- Key Differences: Stereochemistry influences enantioselective interactions with biological targets (e.g., enzymes or receptors).
- Applications : Synthesized as a chiral building block for neuroactive compounds .
Functional Group Modifications on the Propanol Chain
a. SNAP-7941 Derivatives
- Structure : Derivatives of 3-(3,4-difluorophenyl)propan-1-ol with piperidinyl and pyrimidinecarboxylate extensions.
- Key Differences :
b. Thiophene- and Naphthalene-Modified Propanols
- Structure: Includes compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol and naphthalene derivatives.
- Key Differences :
Physicochemical and Pharmacological Comparison
Biological Activity
3-(3,4-Difluorophenyl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12F2O
- Molecular Weight : 192.20 g/mol
- IUPAC Name : this compound
This compound features a difluorophenyl group attached to a propanol backbone, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures can scavenge free radicals, which may help in reducing oxidative stress in cells.
- Inhibition of Kinases : Some studies have indicated that derivatives of this compound may inhibit specific kinases involved in cell signaling pathways, such as ERK protein kinase, which is crucial for cell proliferation and differentiation .
- Potential Anticancer Properties : The compound's ability to modulate kinase activity suggests potential applications in cancer therapy by targeting tumor growth pathways.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds and their implications for health:
- A study demonstrated that certain phenolic compounds exhibit significant antioxidant activity with IC50 values ranging from 10 to 50 μM against various radical species . While specific data on this compound is limited, its structural similarity to these compounds suggests potential efficacy.
- Another investigation into flavonoids revealed their capacity to inhibit advanced glycation end products (AGEs), which are implicated in diabetes complications. The IC50 values for these flavonoids ranged from 10.1 μM to 125.2 μM . This indicates that similar compounds may also possess beneficial effects in metabolic disorders.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
